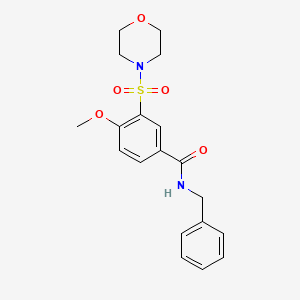![molecular formula C19H21N3O3S B3570154 N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B3570154.png)
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Overview
Description
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure that includes an oxadiazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves the reaction of a sulfonamide precursor with an oxadiazole derivative. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to their antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-3-[4-(3-METHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]BENZENE-1-SULFONAMIDE
- N,N-DIETHYL-3-(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE lies in its oxadiazole ring, which imparts stability and biological activity. This makes it distinct from other sulfonamides that may contain different heterocyclic rings, such as triazoles.
Properties
IUPAC Name |
N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-4-22(5-2)26(23,24)17-8-6-7-16(13-17)19-21-20-18(25-19)15-11-9-14(3)10-12-15/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHRILGLXEARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea](/img/structure/B3570091.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B3570099.png)


![4-[2-CHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID](/img/structure/B3570119.png)


![4-chloro-N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570160.png)



![[3-[(4-Methylbenzoyl)amino]phenyl] 2-chloro-5-piperidin-1-ylsulfonylbenzoate](/img/structure/B3570179.png)

